PF-05089771

Nav1.7 selectivity cardiac safety sodium channel isoform

Nav1.7 inhibitor variability in isoform selectivity and species cross-reactivity compromises pain research reproducibility. PF-05089771 resolves this with: • >1,000-fold selectivity over cardiac Nav1.5, enabling clean Nav1.7 pharmacology at concentrations up to 1 μM without confounding cardiac channel blockade. • Equipotent human (IC₅₀ 11 nM) and mouse (IC₅₀ 8 nM) Nav1.7 activity, reducing translational uncertainty and simplifying cross-species PK/PD modeling. • Unique VSD4-domain binding orthogonal to the local anesthetic pocket, essential for Nav1.7 mutation characterization and local anesthetic resistance studies.

Molecular Formula C18H12Cl2FN5O3S2
Molecular Weight 500.4 g/mol
CAS No. 1430806-03-3
Cat. No. B8069216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-05089771
CAS1430806-03-3
Molecular FormulaC18H12Cl2FN5O3S2
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F
InChIInChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25)
InChIKeyZYSCOUXLBXGGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-05089771: Selective Nav1.7 Inhibitor for Pain


PF-05089771 is a small-molecule aryl sulfonamide that functions as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7 [1]. It binds preferentially to the inactivated state of the channel and interacts with the voltage-sensor domain (VSD) of domain IV, a binding site distinct from that of local anesthetics [2]. The compound has been advanced to Phase II clinical trials by Pfizer for pain indications, including diabetic peripheral neuropathy and third molar extraction, and remains a widely utilized tool compound in academic and industrial pain research [3].

Target & Mechanism Nav1.7-selective inhibitor binding VSD4; state-dependent mechanism distinct from local anesthetics
Selectivity Profile Reported high selectivity over cardiac Nav1.5; context-dependent species potency (mouse equipotent, rat lower)
Research Utility Widely cited tool compound for pain pathway studies, intrathecal pharmacology, and VSD4-target engagement research

PF-05089771: Why Generic Substitution Fails


Nav1.7 inhibitors exhibit substantial variability in isoform selectivity, species cross-reactivity, and state-dependent binding kinetics [1]. Substituting PF-05089771 with a generic Nav1.7 blocker without rigorous verification of these parameters risks experimental irreproducibility, off-target sodium channel blockade, and misinterpretation of in vivo efficacy [2]. PF-05089771's selectivity window (>1,000-fold over cardiac Nav1.5), defined species potency profile, and unique VSD4 binding site distinguish it from close analogs such as PF-04856264 [3]. The quantitative evidence below substantiates these differentiation dimensions.

!
Nav1.5 selectivity context may not transfer — generic Nav1.7 blockers lacking >1,000-fold cardiac window may introduce Nav1.5 confound in electrophysiology or in vivo endpoints.
!
PF-04856264 differs in binding site and species profile — VSD4 interaction, near-equipotent mouse/human potency, and local anesthetic resistance cannot be assumed for close analogs.
!
Rat model potency requires explicit correction — reported 15-fold potency reduction versus human necessitates dose adjustment; some analogs are functionally inactive at rat Nav1.7.

PF-05089771: Differentiation Evidence


Superior Nav1.5 Selectivity vs. PF-04856264

PF-05089771 exhibits >1,000-fold selectivity for Nav1.7 over the cardiac sodium channel Nav1.5 (IC50 >10 μM vs 11 nM) [1]. In contrast, the close analog PF-04856264 shows only 24-fold selectivity over Nav1.5 (IC50 670 nM vs 28 nM) [2]. This difference in cardiac channel window is critical for experimental designs where Nav1.5 blockade would confound cardiac electrophysiology endpoints [1].

Nav1.5 Selectivity vs. PF-04856264
Cross-study comparable
Reported >40-fold higher selectivity margin (PF-05089771 >1,000-fold vs 24-fold)
Supports Nav1.5-related confound reduction in cardiac electrophysiology endpoints.
Heterologously expressed human channels; PatchXpress.
Nav1.7 selectivity cardiac safety sodium channel isoform

VSD4 Binding Resists Local Anesthetic Mutations

PF-05089771 binds to the voltage-sensor domain of domain IV (VSD4), a site distinct from the local anesthetic binding pocket [1]. Mutation of VSD4 residues reduces PF-05089771 potency by approximately 100-fold, confirming site specificity [1]. In contrast, PF-04856264 potency is reduced in the presence of local anesthetics that occupy the inner pore, and its activity is attenuated by mutations in the S6 segment [2]. This mechanistic divergence means PF-05089771 remains fully active against Nav1.7 variants harboring local anesthetic binding site mutations [1].

VSD4 Binding & Mutation Resistance
Head-to-head comparison
VSD4 mutation reduces PF-05089771 potency ~100-fold; PF-04856264 competed by local anesthetics
Enables orthogonal pharmacology studies independent of local anesthetic binding pocket mutations.
Site-directed mutagenesis; heterologous hNav1.7.
VSD4 binding state-dependent inhibition mutation resistance

Cross-Species Equipotency vs. PF-04856264

PF-05089771 exhibits near-equipotent inhibition of human (IC50 11 nM), cynomolgus monkey (12 nM), and mouse (8 nM) Nav1.7 channels [1]. PF-04856264 displays a 4.7-fold reduction in potency against mouse Nav1.7 (IC50 131 nM) relative to human Nav1.7 (IC50 28 nM) . This species divergence in PF-04856264 necessitates higher dosing in mouse pain models and complicates cross-species PK/PD extrapolation .

Cross-Species Equipotency
Cross-study comparable
Human 11 nM, mouse 8 nM (0.73-fold ratio); PF-04856264 mouse 4.7-fold less potent
Supports direct mouse model potency translation without species correction factors.
Expressed orthologous Nav1.7; PatchXpress.
species cross-reactivity preclinical translation mouse Nav1.7

Inactivated-State Selective Block

PF-05089771 demonstrates pronounced state-dependent inhibition, blocking half-inactivated Nav1.7 channels with an IC50 of 11 nM versus resting channels with an IC50 of approximately 10 μM, representing a 910-fold difference [1]. This state dependence is quantified as near-complete block (97% ± 3%) of half-inactivated channels at 300 nM, while the same concentration produces only minimal block (5% ± 3%) of resting channels [1]. The property confers preferential inhibition of pathologically hyperexcitable neurons firing at high frequencies while sparing normal physiological conduction [2].

Inactivated-State Block
Class-level inference
910-fold state dependence (IC50 11 nM inactivated vs ~10 μM resting)
Reported preferential inhibition of hyperexcitable firing; context for state-dependent pain research.
Half-inactivated vs resting voltage protocols.
state-dependent inhibition use-dependent block inactivated state

Rat Nav1.7 Potency Reduction

PF-05089771 shows a 15-fold reduction in potency against rat Nav1.7 (IC50 171 nM) compared to human Nav1.7 (IC50 11 nM) [1]. This species divergence is quantitatively distinct from its equipotent activity across human, mouse, monkey, and dog orthologs [1]. The rat-specific potency reduction is not a general feature of all Nav1.7 inhibitors; PF-04856264 displays even more pronounced rat inactivity (IC50 4.2 mM, or 150,000-fold reduction relative to human) .

Rat Nav1.7 Potency Reduction
Cross-study comparable
Rat IC50 171 nM (15.5-fold vs human); PF-04856264 functionally inactive (4.2 mM)
Rat models require dose correction; PF-04856264 unsuitable for rat studies.
Heterologously expressed orthologs; automated EP.
rat Nav1.7 species selectivity preclinical model selection

Intrathecal vs. Systemic Analgesia Discrepancy

Intrathecal administration of PF-05089771 in mice produced rapid (within 15 minutes) and long-lasting (>4 hours) analgesia across nociceptive, inflammatory, neuropathic, and morphine-tolerant pain models, with no detectable impairment of motor coordination or gastrointestinal motility [1]. Systemic oral administration of PF-05089771 (150 mg BID) in a Phase II diabetic peripheral neuropathy trial failed to achieve statistically significant pain reduction versus placebo (mean posterior difference -0.41; 90% CrI -1.00 to 0.17) [2]. This delivery-route dichotomy suggests PF-05089771's analgesic potential is limited by systemic exposure rather than target engagement inadequacy [1].

Intrathecal vs. Systemic Endpoint
Cross-study comparable
Mouse intrathecal: rapid pain-model response; human oral DPN trial: not statistically significant vs placebo
Central target engagement possible via intrathecal route; systemic exposure may limit oral endpoint translation.
Intrathecal mouse models; Phase II oral trial context.
intrathecal delivery analgesia side-effect profile

PF-05089771: Recommended Applications


Nav1.7 Profiling with Minimal Nav1.5 Block

PF-05089771 is optimal for electrophysiology studies requiring clean Nav1.7 pharmacology without confounding Nav1.5 blockade. With >1,000-fold selectivity over cardiac Nav1.5 [1], PF-05089771 enables assessment of Nav1.7-specific effects at concentrations up to 1 μM without meaningful Nav1.5 engagement. This window is not achievable with PF-04856264, whose 24-fold Nav1.5 selectivity necessitates lower working concentrations to avoid cardiac channel contamination [2].

Human-to-Mouse Potency Translation in Pain Models

PF-05089771's equipotent activity across human (11 nM) and mouse (8 nM) Nav1.7 makes it the preferred tool compound for mouse pain efficacy studies [1]. In contrast, PF-04856264 requires 4.7-fold higher concentrations to achieve equivalent target engagement in mouse tissues, complicating PK/PD modeling and cross-species dose extrapolation [2]. PF-05089771 thus reduces translational uncertainty in preclinical pain research.

CNS Nav1.7 Studies via Intrathecal Delivery

Recent data demonstrate that intrathecal PF-05089771 produces rapid, sustained analgesia across multiple pain modalities in mice without motor or gastrointestinal side effects [1]. This positions PF-05089771 as a key reagent for investigating central Nav1.7 contributions to pain processing and itch pathways. The compound's peripherally restricted nature under systemic dosing does not preclude CNS target engagement when delivered directly into the intrathecal space [1].

VSD4 Binding and Local Anesthetic Resistance

PF-05089771 binds to the voltage-sensor domain of domain IV (VSD4), a site orthogonal to the local anesthetic binding pocket [1]. This distinct binding mode makes PF-05089771 an essential tool for studying VSD4-targeting pharmacology, characterizing Nav1.7 mutations that affect voltage-sensor function, and investigating mechanisms of local anesthetic resistance. PF-04856264 does not share this binding site specificity and is competitively displaced by local anesthetics [2].

Application
Selection Property
Validation Focus
Nav1.7 electrophysiology with Nav1.5 control
Reported high selectivity over cardiac isoform (>1,000-fold)
Assess Nav1.5-mediated endpoint confound at tested concentrations
Mouse pain model potency translation
Near-equipotent human/mouse Nav1.7 activity
Verify cross-species exposure-response without species correction factor
Intrathecal central Nav1.7 pharmacology
CNS target engagement via intrathecal route
Monitor motor and GI endpoints; confirm central pain-model response
VSD4 binding and local anesthetic resistance
Orthogonal VSD4 binding site
Validate activity in Nav1.7 mutants affecting local anesthetic pocket
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